molecular formula C19H18F3N3O3S B2762875 4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile CAS No. 2380010-84-2

4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile

Cat. No.: B2762875
CAS No.: 2380010-84-2
M. Wt: 425.43
InChI Key: PWCRVIIFINPFNH-UHFFFAOYSA-N
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Description

4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring through an oxymethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative This is followed by the formation of the oxymethyl linkage to the piperidine ringCommon reagents used in these reactions include trifluoromethylating agents, piperidine, and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the sulfonylbenzonitrile moiety contributes to its overall activity. The compound may modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its multifaceted structure allows for diverse applications, setting it apart from similar compounds.

Properties

IUPAC Name

4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c20-19(21,22)17-4-1-9-24-18(17)28-13-15-3-2-10-25(12-15)29(26,27)16-7-5-14(11-23)6-8-16/h1,4-9,15H,2-3,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCRVIIFINPFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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